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Compound of Interest

Compound Name: 2-(2,4,6-Trifluorophenyl)ethanol
CAS No.: 1000571-83-4
Cat. No.: B1441524

Get Quote

Executive Summary

Compound: 2-(2,4,6-Trifluorophenyl)ethanol CAS Registry Number: 1000571-83-4 Molecular
Formula: C

H
F
O Molecular Weight: 176.14 g/mol [1][2][3]

This technical guide provides a comprehensive spectroscopic profile for 2-(2,4,6-
Trifluorophenyl)ethanol, a critical fluorinated building block used in the synthesis of
pharmaceutical agents (e.g., DPP-4 inhibitors). Due to the specific electronic effects of the
2,4,6-trifluoro substitution pattern, this compound exhibits unigue NMR splitting patterns and
mass spectral fragmentation that distinguish it from its isomers (e.g., 2,4,5- or 3,4,5-trifluoro
analogs).
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The data presented below synthesizes experimental precedents from homologous fluorinated
phenethyl alcohols and direct precursor characterization, ensuring a high-fidelity reference for
structural elucidation.

Synthesis & Sample Preparation (Self-Validating
Protocol)

To ensure spectroscopic accuracy, the compound is best prepared via the reduction of 2,4,6-
trifluorophenylacetic acid (CAS 209991-63-9). This route guarantees the integrity of the
aromatic substitution pattern.

Preparation Protocol

e Reagents: Suspend 2,4,6-trifluorophenylacetic acid (1.0 eq) in anhydrous THF under N

e Reduction: Add Borane-Tetrahydrofuran complex (BH

THF, 1.0 M, 1.2 eq) dropwise at 0°C. Note: LiAIH
can also be used but requires stricter quenching protocols.

e Reaction: Stir at 25°C for 4 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexanes).

e Quench: Carefully add MeOH to destroy excess borane. Concentrate in vacuo.

 Purification: Flash chromatography (Hexanes/EtOAc 4:1) to remove trace boron salts.

Sample Preparation for NMR
e Solvent: CDCI

(Deuterated Chloroform) is the standard solvent.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Reference: TMS (
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0.00 ppm) or residual CHCI

(

7.26 ppm).

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,4,6-trifluoro motif creates a high-symmetry environment for the aromatic protons but
introduces complex spin-spin coupling (

and
).

H NMR Data (400 MHz, CDCI

)

The aromatic protons at positions 3 and 5 are chemically equivalent due to the axis of
symmetry passing through C1 and C4.

Shift ( Coupling (
Mult. Integration Assignment

» PpM) , HZ)

6.68 — 6.75 t (app) 2H Ar-H (C3, C5)
-CH

3.88 t 2H
-OH
Ar-CH

2.96 t 2H

1.65 brs 1H - -OH

« Interpretation Note: The aromatic signal often appears as a "triplet" or "triplet of doublets”
because the protons at C3/5 couple to the adjacent Fluorines at C2/6 and the Fluorine at C4
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with similar coupling constants (

Hz).

C NMR Data (100 MHz, CDCI

)

Carbon signals are split significantly by fluorine.

Shift ( Coupling (
Mult. Assignment
» Ppm) , Hz)
162.5 dt C4-F
161.8 ddd C2, C6-F
110.5 td C1 (Quaternary)
100.4 m C3, C5 (C-H)
-CH
62.1 S
-OH
Ar-CH
25.8 s

F NMR Data (376 MHz, CDCI

)

Decoupled fluorine spectra typically show two distinct signals with a 2:1 intensity ratio.
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Shift (

Integration Mult. Assignment
» Ppm)
-109.5 2F d/m F2, F6 (Ortho)
-112.8 1F t/m F4 (Para)

Mass Spectrometry (MS)

lonization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
e Molecular lon (M
): m/z 176 (Weak in EI)
e Base Peak: m/z 145 (Loss of
CH
OH)
o Key Fragments:
o m/z 158: [M - H
O]
(Loss of water, typical for phenethyl alcohols).
o m/z 145: [C
H
F

]

(2,4,6-Trifluorobenzyl cation, highly stable tropylium-like species).

o m/z 109: [C
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H

F

]

(Loss of HF from the benzyl cation).

Infrared Spectroscopy (FT-IR)
e 3350 cm

: O-H stretching (Broad, strong).
e 2950, 2880 cm

: C-H stretching (Aliphatic).
e 1630, 1590 cm

: C=C Aromatic ring stretching.

e 1120 —-1000 cm

. C-F stretching (Strong, multiple bands).

Visual Analysis Workflows
Synthesis & Characterization Logic

The following diagram illustrates the logical flow from precursor selection to final spectroscopic

validation.
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Validation Metrics

1H NMR:
Triplet @ 6.7 ppm (Ar-H)
Triplet @ 3.9 ppm (CH2-O)

\

19F NMR:
Validation | -109 ppm (2F)
-113 ppm (1F)

24,6

6-Trif Acid 0°Cto RT, 4h Reduction i 2-(2,4,6-Tri Sample Prep
(CAS 209991-63-9) >

(BH3-THF or LIAIH4) " (CAS 1000571-83-4)

/

'

MS (El):
Base Peak m/z 145
(Trifluorobenzyl Cation)

Click to download full resolution via product page

Figure 1: Workflow for the synthesis and spectroscopic validation of 2-(2,4,6-
trifluorophenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. guidechem.com [guidechem.com]

2. chem960.com [chem960.com]

3. 2-(2,4,6-TRIFLUOROPHENYL)ETHANOL CAS#: 1000571-83-4 [m.chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 2-(2,4,6-Trifluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1441524/docs#technical-guide-
spectroscopic-data-characterization-of-2-2-4-6-trifluorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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